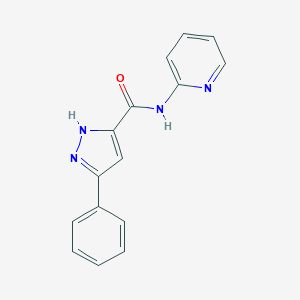
5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a compound that has gained attention in the field of medicinal chemistry due to its potential as a lead compound for various therapeutic applications. This compound is characterized by a pyrazole ring substituted with a phenyl group at the 5-position and a pyridinyl group at the N-position. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development .
Métodos De Preparación
The synthesis of 5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide involves several steps. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the coupling of compound 12 with a series of carboxylic acids in the presence of 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropylethylamine in DMF. The resulting product is then treated with LiOH·H2O in aqueous methanol at 40°C and acidified with 1 M hydrochloric acid to pH 3–4 to afford the target compound .
Análisis De Reacciones Químicas
5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as N-bromosuccinimide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an inhibitor of Factor XIa, a target for anticoagulant drug discovery.
Medicine: Its derivatives have been evaluated for their antifungal and insecticidal activities.
Industry: It is used in the development of new pesticides and fungicides.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of Factor XIa, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting the coagulation cascade . The binding mode involves hydrogen bonds with key residues in the enzyme’s active site, enhancing its inhibitory potency .
Comparación Con Compuestos Similares
5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives such as:
1H-Pyrazole-5-carboxamide derivatives: These compounds have shown potential as fungicidal and insecticidal agents.
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide: This compound has been studied for its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable lead compound for drug discovery .
Propiedades
Número CAS |
130421-48-6 |
|---|---|
Fórmula molecular |
C15H12N4O |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
3-phenyl-N-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H12N4O/c20-15(17-14-8-4-5-9-16-14)13-10-12(18-19-13)11-6-2-1-3-7-11/h1-10H,(H,18,19)(H,16,17,20) |
Clave InChI |
KZRJWTXLLXLCAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3 |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3 |
Key on ui other cas no. |
130421-48-6 |
Sinónimos |
5-phenyl-N-pyridin-2-yl-2H-pyrazole-3-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















